molecular formula C30H44O8 B1170200 Cardenolid B-1 CAS No. 1318158-89-2

Cardenolid B-1

Katalognummer: B1170200
CAS-Nummer: 1318158-89-2
Molekulargewicht: 532.7 g/mol
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Cardenolide B-1, like other cardenolides, primarily targets the Na+/K±ATPase enzyme . This enzyme is responsible for maintaining the sodium and potassium ion gradients across cell membranes . It has also been suggested that the nucleolus and c-Myc could be potential targets of cardenolide-mediated antitumor activity .

Mode of Action

Cardenolides are known to inhibit the activity of Na+/K±ATPase . They act as highly specific allosteric inhibitors of this enzyme . The interaction of Cardenolide B-1 with its targets leads to changes in the cellular ion balance, which can have various downstream effects .

Biochemical Pathways

Cardenolide B-1 affects the biochemical pathways related to the function of Na+/K±ATPase and potentially the nucleolar structure and c-Myc expression . The biosynthesis of cardenolides, including Cardenolide B-1, involves pregnane derivatives (pregnenolone or progesterone) that are derived from either cholesterol or phytosterols (for example, β-sitosterol) . Two cytochrome P450, family 87, subfamily A (CYP87A) enzymes act on both cholesterol and phytosterols to form pregnenolone, the first committed step in cardenolide biosynthesis .

Pharmacokinetics

It is known that cardenolides, in general, have a narrow therapeutic window . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cardenolide B-1 and their impact on its bioavailability.

Result of Action

The primary result of Cardenolide B-1’s action is the disruption of the sodium and potassium ion balance across cell membranes due to the inhibition of Na+/K±ATPase . This can lead to various cellular effects, including potential antitumor activity . In the context of cancer, it has been suggested that cardenolides can disorganize nucleolar structure and function, impair cyclin-dependent kinase and c-Myc expression, and disrupt cancer cell-specific perinucleolar bodies .

Action Environment

The action of Cardenolide B-1 can be influenced by various environmental factors. For instance, the production of cardenolides in plants is subject to natural selection by herbivores and can be impacted by both biotic and abiotic environmental factors . .

Biochemische Analyse

Biochemical Properties

Cardenolide B-1 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of Cardenolide B-1 is the sodium-potassium adenosine triphosphatase enzyme, which is crucial for maintaining the sodium and potassium ion gradients across cell membranes . By inhibiting this enzyme, Cardenolide B-1 disrupts ion homeostasis, leading to increased intracellular calcium levels. This interaction is essential for its therapeutic effects on heart conditions, as it enhances cardiac contractility . Additionally, Cardenolide B-1 has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

Cardenolide B-1 exerts various effects on different types of cells and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels, which is beneficial for treating heart failure and arrhythmias . In cancer cells, Cardenolide B-1 induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . This compound also affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .

Molecular Mechanism

The molecular mechanism of action of Cardenolide B-1 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the sodium-potassium adenosine triphosphatase enzyme, Cardenolide B-1 inhibits its activity, leading to increased intracellular sodium levels . This, in turn, causes a rise in intracellular calcium levels through the sodium-calcium exchanger, enhancing cardiac contractility . In cancer cells, Cardenolide B-1 modulates the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to decreased cell proliferation and increased apoptosis . These molecular interactions highlight the compound’s potential therapeutic applications in both cardiac and cancer treatments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cardenolide B-1 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Cardenolide B-1 remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that Cardenolide B-1 can sustain its therapeutic effects over extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of Cardenolide B-1 vary with different dosages in animal models. At low doses, the compound exhibits therapeutic benefits, such as enhanced cardiac contractility and anticancer effects . At high doses, Cardenolide B-1 can induce toxic effects, including arrhythmias and other adverse reactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

Cardenolide B-1 is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs . Additionally, Cardenolide B-1 influences metabolic flux and metabolite levels, further impacting cellular functions and therapeutic outcomes .

Transport and Distribution

The transport and distribution of Cardenolide B-1 within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by the sodium-potassium adenosine triphosphatase enzyme, which also serves as its primary target . Once inside the cells, Cardenolide B-1 binds to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s therapeutic effects and potential side effects .

Subcellular Localization

Cardenolide B-1 exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the sodium-potassium adenosine triphosphatase enzyme and other intracellular proteins . This localization is essential for its therapeutic effects, as it allows Cardenolide B-1 to modulate ion homeostasis and cell signaling pathways effectively . Additionally, post-translational modifications and targeting signals may direct Cardenolide B-1 to specific cellular compartments, further influencing its activity and function .

Analyse Chemischer Reaktionen

Types of Reactions: Cardenolide B-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various hydroxylated and lactonized derivatives of cardenolide B-1 .

Vergleich Mit ähnlichen Verbindungen

Cardenolide B-1 is unique among cardiac glycosides due to its specific structural features and biological activities. Similar compounds include:

Eigenschaften

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZPCWNXFYPMNP-QMBFAAFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cardenolide B-1
Reactant of Route 2
Cardenolide B-1
Reactant of Route 3
Cardenolide B-1
Reactant of Route 4
Cardenolide B-1
Reactant of Route 5
Cardenolide B-1
Reactant of Route 6
Cardenolide B-1
Customer
Q & A

Q1: What is Cardenolide B-1 and where is it found?

A1: Cardenolide B-1 (1) is a novel cardenolide monoglycoside discovered in the methanol extract of Nerium oleander stems and twigs []. This compound, along with another new cardenolide (Cardenolide B-2) and the previously uncharacterized natural compound oleagenin, were isolated and their structures elucidated using spectroscopic data [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.